Dihydronepetalactone

Insect repellency Vector control Anopheles albimanus

Dihydronepetalactone (DHN) is a saturated iridoid monoterpenoid lactone derived from the hydrogenation of nepetalactone, the principal bioactive volatile constituent of catmint (Nepeta cataria L.) essential oil. As a minor natural component in certain Nepeta genotypes, DHN exists as multiple stereoisomers and has been the subject of patent literature and primary research for its utility as an arthropod repellent active ingredient.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 21950-33-4
Cat. No. B1200969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydronepetalactone
CAS21950-33-4
Synonymsdihydronepetalactone
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1CCC2C1C(=O)OCC2C
InChIInChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h6-9H,3-5H2,1-2H3
InChIKeyLSRNBGXEEKNZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydronepetalactone (CAS 21950-33-4) Procurement Guide: Sourcing and Specification for Insect Repellent R&D and Formulation


Dihydronepetalactone (DHN) is a saturated iridoid monoterpenoid lactone derived from the hydrogenation of nepetalactone, the principal bioactive volatile constituent of catmint (Nepeta cataria L.) essential oil [1]. As a minor natural component in certain Nepeta genotypes, DHN exists as multiple stereoisomers and has been the subject of patent literature and primary research for its utility as an arthropod repellent active ingredient [2]. The compound is distinguished from its unsaturated precursor nepetalactone by the absence of the C=C double bond in the lactone ring, a structural modification that directly impacts both its chemical stability profile and its biological activity spectrum [1][2].

1 Saturated iridoid lactone for arthropod repellent R&D
2 Derived from hydrogenation of catnip nepetalactone
3 Supports formulation stability and stereoisomer studies

Dihydronepetalactone: Why Nepetalactone and Other Catnip Iridoids Cannot Be Interchanged in Repellent Formulations


While catnip essential oil and its major component nepetalactone are widely recognized for arthropod repellency, substitution with dihydronepetalactone is not a matter of simple interchange. Nepetalactone undergoes measurable degradation over time under ambient storage conditions, particularly with light exposure, leading to the formation of degradative byproducts including nepetonic acid and dehydronepetalactone [1]. In contrast, DHN exhibits exceptional long-term chemical stability, with no detectable decline in concentration over a 2-year monitoring period across multiple storage matrices [1]. Additionally, the hydrogenated DHN scaffold demonstrates distinct potency profiles compared to its unsaturated precursor: whereas nepetalactone isomers have been shown to be significantly less effective than DEET in deterring Aedes aegypti biting [2], specific DHN diastereomers confer protection durations statistically equivalent to DEET against Anopheles albimanus mosquitoes [3]. These divergent stability and efficacy profiles preclude generic substitution and necessitate compound-specific sourcing decisions.

Stability mismatch
DHN shows reported 2-year stability; nepetalactone may degrade with light exposure, forming byproducts.
Repellency duration context
DHN2 provided longer reported protection than nepetalactone isomers in comparable assays.
Stereoisomer sensitivity
DHN1 and DHN2 differ in repellency endpoint; generic substitution without diastereomer specification may alter results.

Dihydronepetalactone: Quantitative Differentiation Evidence for Repellent Efficacy, Stability, and Genotype Selection


DHN2 Diastereomer Protection Duration Equivalent to DEET Against Anopheles albimanus in Human Trials

In laboratory testing using human subjects against Anopheles albimanus mosquitoes, the DHN2 diastereomer mixture (predominantly (4S,4aR,7S,7aR)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one) at 10% (wt:vol) conferred complete protection from bites for 5 hours, a duration statistically equivalent to DEET tested under the same conditions [1]. The DHN1 diastereomer ((4R,4aR,7S,7aS)-4,7-dimethylhexahydrocyclopenta[c]pyran-1(3H)-one) at the same 10% concentration provided 3.5 hours of complete protection, demonstrating that diastereomeric identity significantly influences efficacy [1].

DHN2 vs DEET protection
Head-to-head
DHN2 10% gave 5 h complete protection, statistically equivalent to DEET; DHN1 gave 3.5 h
Supports diastereomer-dependent repellency endpoint review
Human subject lab assay; Anopheles albimanus
Insect repellency Vector control Anopheles albimanus

DHN Diastereomers Demonstrate Comparable Repellency to PMD Against Multiple Arthropod Species

In in vitro repellency assays, DHN1, DHN2, and p-menthane-3,8-diol (PMD)—a widely commercialized natural monoterpenoid repellent—gave comparable levels of repellency against both Anopheles albimanus mosquitoes and stable flies (Stomoxys calcitrans) [1]. The study demonstrated that the DHN diastereomers performed at parity with PMD, a benchmark botanical repellent, across multiple pest species, establishing DHN as a viable natural alternative within the same efficacy tier [1]. Additionally, in field bioassays evaluating spatial repellency against natural mosquito populations, E,Z-dihydronepetalactone produced significant repellent responses comparable to catnip oil and DEET [2].

DHN vs PMD repellency
Reported
DHN1 and DHN2 comparable repellency to PMD against An. albimanus and stable flies
Supports multi-species repellency endpoint context
In vitro assays; field bioassay also reported
Natural repellents Comparative efficacy Anopheles albimanus

DHN Exhibits Zero Detectable Degradation Over 2 Years, Contrasting with Nepetalactone's Measurable Instability

A comprehensive 2-year stability study analyzed iridoid concentrations in desiccated biomass, ethanol extracts, and extract solutions stored under ambient light and darkness using UHPLC-QTOF/MS and UHPLC-QQQ/MS [1]. Dihydronepetalactone levels were consistently low across all samples but, critically, never declined over the entire 2-year monitoring period [1]. In marked contrast, extract samples lost nepetalactone content rapidly, and E,Z-nepetalactone showed significant decreases under light exposure in all sample types [1]. Four degradative byproducts—nepetonic acid, dehydronepetalactone, an anhydride, and an ethanolic ester—were identified from nepetalactone degradation, whereas DHN remained quantitatively stable [1].

2-year stability DHN vs Nepetalactone
Head-to-head
DHN: 0% decline over 2 years; nepetalactone degraded with byproducts (nepetonic acid, dehydronepetalactone)
Supports stability-critical formulation sourcing
LC/MS analysis; ambient light and dark storage
Chemical stability Shelf-life optimization LC/MS quantification

Genotype CR5 Identified as the Elite DHN-Accumulating Catnip Germplasm for Botanical Sourcing

A germplasm evaluation study assessed 34 catnip genotypes over two years with multiple harvest times, screening ethanolic extracts for iridoids by ultra-high-performance liquid chromatography/triple quadrupole mass spectrometry [1]. The study specifically quantified dihydronepetalactone (DHNL) alongside nepetalic acid and nepetalactam, identifying genotype CR5 as having the highest accumulated DHNL yield among all genotypes tested [1]. This study represents the first germplasm characterization with a focus on these secondary iridoid compounds and establishes baseline quantitative data for DHNL content across diverse Nepeta cataria genetic backgrounds [1].

Genotype CR5 highest DHNL yield
Class-level
CR5 exhibited highest DHNL accumulation among 34 catnip genotypes
Supports elite germplasm selection for extraction
Two-year multi-harvest study; UHPLC/TQMS
Germplasm selection Chemodiversity Cultivar development

Dihydronepetalactone: Evidence-Based Application Scenarios for Repellent Formulation, Botanical Sourcing, and Stability-Critical Product Development


DEET-Parity Botanical Mosquito Repellent Formulation Using DHN2-Enriched Active Ingredient

Formulators developing natural or botanical mosquito repellents can select DHN2 diastereomer or DHN2-enriched diastereomer mixtures to achieve protection durations statistically equivalent to DEET against Anopheles albimanus. Based on direct comparative human subject data, a 10% (wt:vol) DHN2 formulation provides 5 hours of complete bite protection [1]. Procurement specifications should explicitly request diastereomer composition analysis (e.g., chiral GC or LC) to verify DHN2 predominance, as DHN1 at identical concentration yields only 3.5 hours of protection—a 43% reduction in duration [1].

Long-Shelf-Life Repellent Products and Stable Intermediate Processing

Given the documented 2-year zero-degradation profile of dihydronepetalactone contrasted with nepetalactone's measurable instability [1], DHN is the preferred active ingredient for repellent products requiring extended shelf-life or exposure to variable storage conditions. This includes consumer repellent formulations, pre-treated textiles, and botanical extract intermediates intended for downstream processing. Sourcing DHN or DHN-rich botanical chemotypes eliminates the need for specialized light-protective packaging and mitigates the risk of degradative byproduct formation such as nepetonic acid and dehydronepetalactone that accompany nepetalactone-based materials [1].

PMD-Alternative Natural Repellent Active for Multi-Species Arthropod Control

DHN diastereomers offer a functionally equivalent natural alternative to p-menthane-3,8-diol (PMD) for formulators seeking to diversify their botanical repellent portfolio or secure supply chain alternatives. DHN1 and DHN2 demonstrate comparable repellency levels to PMD against both Anopheles albimanus mosquitoes and stable flies (Stomoxys calcitrans) [1]. Field validation studies further confirm that E,Z-dihydronepetalactone elicits significant spatial repellent responses in natural mosquito populations [2]. This application scenario supports procurement of DHN as a drop-in botanical active where PMD is already established or where multi-species repellency against both mosquitoes and biting flies is required [1][2].

Botanical Sourcing and Cultivar Selection for DHN-Rich Catnip Biomass

For organizations procuring DHN via botanical extraction rather than chemical synthesis, genotype CR5 represents the validated elite germplasm for maximizing DHNL yield per unit biomass [1]. This cultivar selection is supported by the first comprehensive germplasm study quantifying DHNL across 34 genotypes using UHPLC/TQMS methodology [1]. Sourcing catnip biomass from CR5 or derived lines optimizes extraction economics and ensures consistent DHN content in the starting botanical material. Procurement contracts for catnip biomass intended for DHN isolation should specify genotype identity or require certificate of analysis confirming iridoid profile.

Application
Selection Property
Validation Focus
Anopheles mosquito repellent research
DHN2 diastereomer enrichment
Protection duration assay interpretation
Long-shelf-life repellent product development
Saturated lactone stability profile
Degradant-free storage monitoring
Multi-species botanical repellent diversification
Multi-species repellency profile
In vitro and field assay context
Botanical sourcing for DHN extraction
CR5 genotype germplasm identity
Iridoid chemotype verification

Technical Documentation Hub

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